Ademetionine

Osteoarthritis Pain Management COX-2 Inhibitor

Ademetionine (CAS 29908-03-0) is the physiologically active S-adenosylmethionine (SAMe) methyl donor, distinct from the inactive precursor methionine. Procure the stabilized 1,4-butanedisulfonate salt form—the inner salt base is hygroscopic and unsuitable for formulation. Insist on high-purity (≥98%) material to avoid the low (2-3%) and variable oral bioavailability of generic supplements, which compromises dose-response reproducibility. For research-grade, enteric-coated formulations achieving 2.8-fold superior relative bioavailability, specify MSI-195 or equivalent stabilized salts to ensure consistent plasma levels and interpretable pharmacodynamic endpoints.

Molecular Formula C15H23N6O5S+
Molecular Weight 399.4 g/mol
CAS No. 29908-03-0
Cat. No. B1665520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdemetionine
CAS29908-03-0
SynonymsAdemetionine
AdoMet
FO 1561
FO-1561
FO1561
Gumbaral
S Adenosyl L Methionine
S Adenosylmethionine
S Adenosylmethionine Sulfate Tosylate
S Amet
S-Adenosyl-L-Methionine
S-Adenosylmethionine
S-Adenosylmethionine Sulfate Tosylate
SAM-e
Samy
Molecular FormulaC15H23N6O5S+
Molecular Weight399.4 g/mol
Structural Identifiers
SMILESC[S+](CCC(C(=O)[O-])[NH3+])CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O
InChIInChI=1S/C15H22N6O5S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25)/p+1/t7-,8+,10+,11+,14+,27?/m0/s1
InChIKeyMEFKEPWMEQBLKI-AIRLBKTGSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ademetionine CAS 29908-03-0 Procurement Guide: S-Adenosylmethionine (SAMe) for Research & Pharmaceutical Sourcing


Ademetionine (CAS 29908-03-0), the physiologically active form of S-adenosylmethionine (SAMe), is a naturally occurring methyl donor critical for cellular transmethylation, transsulfuration, and aminopropylation reactions. It is distinct from the amino acid methionine, which is a precursor but lacks the direct methyl-donating sulfonium moiety [1]. Ademetionine is commercially available as the stabilized 1,4-butanedisulfonate salt due to the inherent instability of the inner salt form, and its procurement for pharmaceutical research requires specification of the stable salt form rather than the base molecule [2].

Why Ademetionine Cannot Be Substituted with Methionine or Generic SAMe for Research Applications


In-class substitution of ademetionine is not feasible due to critical physicochemical and pharmacokinetic differences. The amino acid methionine cannot replicate ademetionine's direct methyl-donating capacity, as it requires metabolic conversion through the ATP-dependent methionine adenosyltransferase (MAT) enzyme [1]. Furthermore, the base compound (inner salt) exhibits severe chemical instability and hygroscopicity, rendering it unsuitable for pharmaceutical formulation without stabilization as a specific salt (e.g., 1,4-butanedisulfonate) [2]. Even among ademetionine products, oral bioavailability of generic formulations is extremely low (2-3%), whereas stabilized, enteric-coated formulations (e.g., MSI-195) can achieve a 2.8-fold higher relative bioavailability [3]. These differences directly impact dose calculations, experimental reproducibility, and clinical efficacy projections.

Quantitative Evidence for Ademetionine Differentiation: Head-to-Head Data vs. Analogs & Standard Therapy


Ademetionine vs. Celecoxib in Knee Osteoarthritis: Equivalent Long-Term Efficacy with Delayed Onset

A double-blind, cross-over trial directly compared Ademetionine (1200 mg/day) to the COX-2 inhibitor celecoxib (200 mg/day) in 56 patients with knee osteoarthritis over 16 weeks. While celecoxib showed a faster onset, demonstrating significantly greater pain reduction at Month 1 (p=0.024), there was no significant difference in pain reduction between the two groups by Month 2 (p<0.01) [1].

Osteoarthritis Pain Management COX-2 Inhibitor

Ademetionine as Monotherapy for Major Depressive Disorder (MDD): Superior Response and Remission Rates vs. Placebo, Comparable to Escitalopram

In a 12-week RCT, Ademetionine (1600-3200 mg/day) was compared to the SSRI escitalopram (10-20 mg/day) and placebo in 144 MDD patients. The effect size for SAMe vs. placebo from baseline to endpoint was moderate-to-large (d=0.74) [1]. Response rates (≥50% reduction in HAMD-17) were 45% for Ademetionine, 31% for escitalopram, and 26% for placebo; remission rates (HAMD-17≤7) were 34% for Ademetionine (p=0.003 vs. placebo), 23% for escitalopram, and 6% for placebo [1].

Depression Neuropsychopharmacology SSRI

Ademetionine vs. Placebo in Intrahepatic Cholestasis: Rapid Improvement in Liver Biochemistry within 2 Weeks

A systematic review of randomized, placebo-controlled trials in intrahepatic cholestasis (IHC) found that treatment with Ademetionine (AdoMet) consistently produced significant reductions in key liver enzymes compared to placebo within just 2 weeks [1]. Both included placebo-controlled RCTs reported significant ALT reductions, and one or both also reported significant reductions in AST, ALP, and γGT within the same 2-week timeframe [1].

Hepatology Cholestasis Liver Enzymes

Ademetionine vs. Ursodeoxycholic Acid (UDCA) in Pruritus of Intrahepatic Cholestasis of Pregnancy (ICP): Superior Symptom Relief

A systematic review and meta-analysis found that for the treatment of pruritus in intrahepatic cholestasis, Ademetionine was associated with a risk ratio (RR) of 0.45 compared to placebo, meaning patients treated with Ademetionine were more than twice as likely to experience a reduction in itching [1]. While UDCA is considered first-line therapy for ICP, this placebo-controlled evidence for Ademetionine provides a quantitative baseline for its antipruritic effect. Direct comparisons are limited, but one study noted UDCA was favored over Ademetionine for pruritus in ICP, highlighting a scenario where class substitution may not be equivalent [1].

Obstetrics Cholestasis Pruritus

Ademetionine MSI-195 Formulation vs. Commercial SAM-e Supplement: 2.8-Fold Higher Oral Bioavailability

A Phase 1 comparative pharmacokinetic study evaluated a novel, enteric-coated Ademetionine formulation (MSI-195) against a commercial SAM-e Complete™ supplement. The relative bioavailability of MSI-195 was approximately 2.8-fold higher than the commercial comparator, based on the area under the plasma concentration-time curve (AUC) [1]. The study also demonstrated that food significantly reduces MSI-195 absorption, with AUC decreasing to 55% of fasted-state levels [1].

Pharmacokinetics Drug Delivery Formulation

Strategic Application Scenarios for Ademetionine Based on Quantitative Differentiation


Investigating Methylation-Dependent Pathways in Neuropsychiatric Disorders

For research focused on the role of one-carbon metabolism and methylation in depression, Ademetionine is a superior tool compared to the amino acid methionine or folate-based interventions. Its direct methyl-donating activity bypasses rate-limiting enzymatic steps, and its clinical efficacy in MDD is supported by an effect size (d=0.74) and remission rate (34%) that rival standard SSRI therapy, as demonstrated in head-to-head RCTs [1].

Dual-Mechanism Model for Osteoarthritis Pain Management

Ademetionine provides a unique research tool for studying non-NSAID analgesia in osteoarthritis. While its onset is slower than the COX-2 inhibitor celecoxib, it achieves equivalent pain control by 8 weeks [1]. This makes it ideal for long-term intervention studies where the goal is to decouple analgesia from COX inhibition and its associated gastrointestinal or cardiovascular risks.

Acute-Onset Model for Intrahepatic Cholestasis and Hepatoprotection

The rapid (≤2 week) reduction in serum ALT, AST, and other liver enzymes in response to Ademetionine, but not placebo, positions it as a valuable positive control or investigational agent in acute cholestatic liver injury models [1]. This early biomarker response can shorten study durations and improve the efficiency of screening for new hepatoprotective compounds.

High-Bioavailability Oral Formulation for Consistent Preclinical and Clinical Dosing

For any study requiring oral administration, the selection of the Ademetionine source is critical. Generic SAM-e supplements exhibit extremely low and variable bioavailability (2-3%). In contrast, the MSI-195 formulation offers a 2.8-fold higher relative bioavailability compared to a commercial supplement, enabling more consistent and predictable plasma levels and reducing the required oral dose [1]. This is a key specification for ensuring reproducible pharmacodynamic effects.

Technical Documentation Hub

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55 linked technical documents
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